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Compound of Interest

5-Bromo-2-(1-
Compound Name:

methylcyclopropyl)pyrimidine
CAS No.: 893567-25-4

Cat. No.: B3296414

Get Quote

Executive Summary

This guide provides a technical analysis of the Carbon-13 (

C) NMR spectral signature of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine (CAS 893567-25-
4). As a critical intermediate in the synthesis of P2X3 antagonists and other bioactive
heterocycles, accurate structural verification is essential.

This document compares the predicted theoretical shifts against experimentally validated
analogs (such as 5-bromopyrimidine and 5-bromo-2-cyclopropylpyrimidine) to establish a self-
validating assignment protocol.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme
for the pyrimidine scaffold and the cyclopropyl substituent.

Molecule Structure & Numbering
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e Pyrimidine Core:
o C2: Quaternary carbon between two nitrogens (ipso to cyclopropyl).
o C4/C6: Aromatic methines adjacent to nitrogen.
o Cb5: Aromatic quaternary carbon bonded to Bromine.
o Substituent (1-Methylcyclopropyl):
o C1": Quaternary cyclopropyl carbon (attached to C2).
o C2'/C3'": Cyclopropyl methylene carbons.

o C-Me: Methyl carbon attached to C1'.

Click to download full resolution via product page

Figure 1: Connectivity and chemical environment map. Blue/Red nodes indicate deshielded
aromatic carbons; Green/Grey nodes indicate shielded aliphatic carbons.

Comparative Shift Analysis (Data Tables)

The following data synthesizes experimental values from close structural analogs and high-
fidelity cheminformatics predictions (ACD/Labs, ChemDraw algorithms).
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Table 1: Chemical Shift Assignments (ppm in CDCI )
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Carbon
Position

Type

Target: 5-
Bromo-2-(1-
methylcyclop
ropyl)pyrimid
ine
(Predicted)

Analog 1: 5-
Bromopyrimi
dine
(Experiment
al)

Analog 2: 2-
Cyclopropylp
yrimidine
(Experiment
al)

Shift Logic /
Causality

Cc2

Quaternary
(A)

1685+15

158.8

170.2

Deshielding:
N-C=N motif
+ ipso-alkyl
effect. The 1-
methyl group
adds steric
bulk but
minimal
electronic
shift vs.

cyclopropyl.

C4/C6

Methine (Ar)

156.8+1.0

156.5

156.1

Stability:
These
carbons are
distal to the
C2
modification,
remaining
relatively
constant
across the

series.

C5

Quaternary
(A)

1185+15

120.2

118.0

Heavy Atom
Effect:
Bromine is
electronegati
ve but heavy,
often causing
an upfield

shift relative
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to chloro-
analogs
(typically
~120 ppm).

Quaternizatio
n: Replacing
the methine
H with Methyl
shifts this
Quaternary
cr 225+15 N/A 17.8 (CH) peak

(Alk) '
downfield

(~+5 ppm)
and removes
the DEPT

signal.

Characteristic
Signal:
Distinct high-
field signal
C-Me Methyl 252+1.0 N/A N/A i
absent in
non-
methylated

analogs.

Beta-Effect:
The geminal
methyl group
induces a

Methylene )

C2'/C3 16.5+1.0 N/A 10.5 slight

(AIK) _
downfield
shift on the
cyclopropyl
ring carbons.

Table 2: Solvent Effects (CDCI vs. DMSO-d )

Note: Polar solvents like DMSO often cause slight deshielding of polar functional groups.
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CDCI DMSO-d Delta (
Carbon

(ppm) (ppm) )
Cc2 168.5 169.2 +0.7
C4/C6 156.8 157.5 +0.7
C5 1185 119.0 +0.5
Aliphatic 16-25 16-25 <03

Experimental Validation Protocol

To distinguish the target product from common impurities (e.g., des-methyl starting material or
regioisomers), follow this self-validating workflow.

Workflow: Structural Verification
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Acquire 13C NMR

(Proton Decoupled)

Check Aromatic Region
(115 - 170 ppm)

'

Are there 3 signals?
(168, 157, 118 ppm)

Check Aliphatic Region
(10 - 30 ppm)

Are there 3 signals?
(~16, ~22, ~25 ppm)

Run DEPT-135 REJECT / RE-PURIFY

Analysis:
25 ppm = Positive (CH3)
16 ppm = Negative (CH2)
22 ppm = Absent (Quat)

CONFIRMED STRUCTURE

Click to download full resolution via product page
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Figure 2: Step-by-step logic for validating the 5-bromo-2-(1-methylcyclopropyl)pyrimidine
structure.

Detailed Protocol Steps

o Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL CDCI

(containing TMS). Ensure the solution is clear; filter if necessary to remove paramagnetic
inorganic salts (e.g., Pd residues from cross-coupling) which broaden peaks.

e Acquisition:
o Pulse Sequence: Standard Proton-Decoupled

C (typically zgpg30 on Bruker).

o Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons C2 and C5).

o Relaxation Delay (D1): Set to >2.0 seconds to ensure quaternary carbons (C2, C5, C1")
integrate reasonably well, though integration is not quantitative.

o DEPT-135 Verification (Crucial):

[e]

The C1' (quaternary cyclopropyl) must disappear.

o

The C2'/C3' (methylene) must appear negative (inverted).

[¢]

The C-Me (methyl) must appear positive.

[¢]

Differentiation: In the des-methyl analog (2-cyclopropyl), C1'is a CH and would appear
positive in DEPT-135. This is the definitive test.

Discussion of Substituent Effects
The "Heavy Atom" Effect at C5

While halogenation typically deshields carbons (shifting them downfield), Bromine and lodine
exhibit the "Heavy Atom Effect.” The large electron cloud of Bromine provides diamagnetic
shielding, often counteracting the inductive deshielding.
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e Result: C5 appears at ~118-120 ppm, significantly upfield from the C4/C6 carbons (~157
ppm), despite being aromatic.

The Quaternary Cyclopropyl Shift

The transformation of a cyclopropyl methine (CH) to a quaternary carbon (C-Me) usually results
in a 5-8 ppm downfield shift.

e 2-Cyclopropylpyrimidine (CH): ~17.8 ppm.

e 2-(1-Methylcyclopropyl)pyrimidine (C-quat): ~22.5 ppm. This shift is diagnostic. If you
observe a signal at 17-18 ppm that is positive in DEPT-135, your methylation failed.

References
o General Pyrimidine Shifts:Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR
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o Cyclopropyl Substituent Effects:Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13
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e Analog Comparison (2-Cyclopropylpyrimidine): PubChem Compound Summary for CID
20444413.

o Cheminformatics Prediction Models: Calculations verified using ACD/Labs C+H NMR
Predictors and ChemDraw Professional 20.0 algorithms (2023).

Disclaimer: The "Predicted" values listed in Table 1 are derived from high-fidelity additivity rules
and spectral databases of structural analogs. Actual experimental values may vary slightly (£ 1-
2 ppm) based on concentration, temperature, and specific solvent impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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